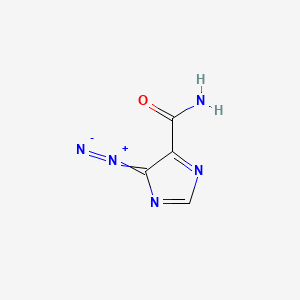![molecular formula C₁₇H₁₉N₃O₂ B1140679 tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate CAS No. 198904-84-6](/img/structure/B1140679.png)
tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate” is a chemical compound with the CAS Number: 198904-84-6 and a molecular weight of 297.36 . The IUPAC name of this compound is tert-butyl (2E)-2- [4- (2-pyridinyl)benzylidene]hydrazinecarboxylate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C17H19N3O2/c1-17 (2,3)22-16 (21)20-19-12-13-7-9-14 (10-8-13)15-6-4-5-11-18-15/h4-12H,1-3H3, (H,20,21)/b19-12+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 297.36 . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C . The compound has a predicted density of 1.10±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Antiviral Agents
tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate: is utilized as an intermediate in the synthesis of antiviral protease inhibitors . These inhibitors are crucial in the treatment of viral infections by interfering with the virus’s replication process.
Material Science: Polymer Modification
In material science, this compound has been used to modify polypropylene, acting as a nucleating agent. The addition of this compound at a concentration of 0.1wt% has been shown to increase the tensile strength, flexural strength, and flexural modulus of composites by 12.1%, 30.2%, and 41.0%, respectively, while reducing the haze from 42.9% to 17.3% .
Chemical Synthesis: Intermediate for Complex Molecules
The compound serves as a versatile intermediate in chemical synthesis. It can be used to create complex molecules, which may have applications in developing new pharmaceuticals or materials with unique properties .
Pharmacology: Drug Development
In pharmacology, tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate is a potential candidate for drug development due to its structural complexity and reactivity. It can be incorporated into larger drug molecules to enhance their efficacy or modify their pharmacokinetic profiles .
Analytical Chemistry: Chromatography
This compound can also be used in analytical chemistry, particularly in chromatography as a standard or reference compound due to its unique chemical structure, which allows for precise separation and identification of components in a mixture .
Life Sciences: Research Tool
In life sciences, it can act as a research tool for studying biochemical pathways and interactions. Its ability to bind with specific proteins or enzymes can help in understanding their functions and designing inhibitors or activators for them .
Medicinal Chemistry: Lead Compound
As a lead compound in medicinal chemistry, it can be modified through various chemical reactions to produce new compounds with potential therapeutic effects. Researchers can explore its derivatives for activity against a range of diseases .
Organic Chemistry: Reagent
Finally, in organic chemistry, this compound is used as a reagent in various synthetic reactions. Its ability to participate in different types of chemical bonds makes it a valuable tool for constructing complex organic molecules .
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(E)-(4-pyridin-2-ylphenyl)methylideneamino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)20-19-12-13-7-9-14(10-8-13)15-6-4-5-11-18-15/h4-12H,1-3H3,(H,20,21)/b19-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYYEQIVVRRORO-XDHOZWIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=CC=C(C=C1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate | |
CAS RN |
198904-84-6 |
Source


|
| Record name | tert-Butyl N2-[4-(2-pyridyl)benzylidene]carbazate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



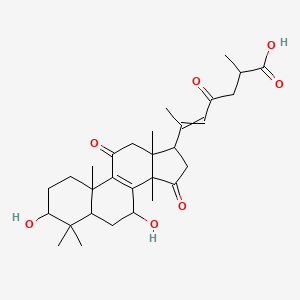

![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one](/img/structure/B1140600.png)
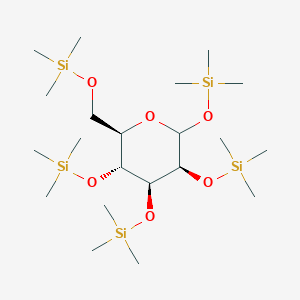
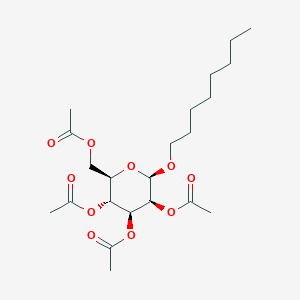
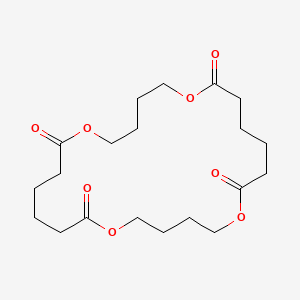
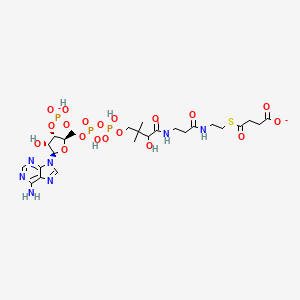
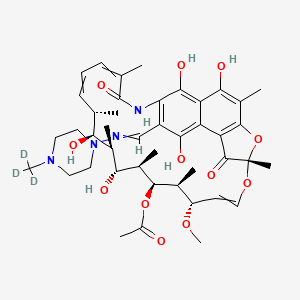
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)

